

An In-depth Technical Guide on (4-Fluoroanilino)urea and Its Derivatives

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Compound of Interest

Compound Name: (4-Fluoroanilino)urea

Cat. No.: B090897

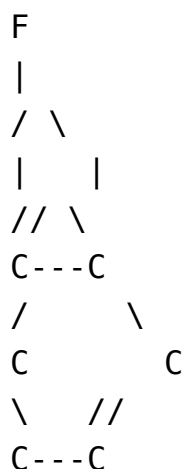
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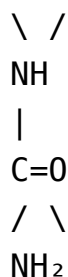
DISCLAIMER: The user's request for "(4-Fluoroanilino)urea" does not correspond to a standard chemical nomenclature. This guide focuses on the most plausible interpretation, 1-(4-fluorophenyl)urea, a key chemical intermediate in the development of various therapeutic agents.

Chemical Identifier:

- CAS Number: 659-30-3
- Molecular Formula: $C_7H_7FN_2O$
- Synonyms: (4-Fluorophenyl)urea, N-(4-fluorophenyl)urea

Structure:





Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(4-fluorophenyl)urea.

Property	Value	Reference
Molecular Weight	154.14 g/mol	[1]
Appearance	White to almost white crystalline powder	[1]
Melting Point	178 - 182 °C	[1]
Purity	≥ 97% (HPLC)	[1]

Synthesis and Experimental Protocols

1-(4-fluorophenyl)urea is a crucial building block in the synthesis of more complex, biologically active molecules.[1] A general and widely applicable method for the synthesis of aryl ureas involves the reaction of an amine with an isocyanate.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)urea

This protocol is a generalized procedure based on common methods for synthesizing aryl ureas.

Materials:

- 4-fluoroaniline
- Potassium cyanate (KOCN) or Sodium cyanate (NaOCN)

- Hydrochloric acid (HCl) or Acetic acid
- Water
- Ethanol or other suitable recrystallization solvent

Procedure:

- Dissolve 4-fluoroaniline in a suitable solvent mixture, such as aqueous ethanol.
- Add a solution of potassium cyanate or sodium cyanate in water to the 4-fluoroaniline solution.
- Acidify the reaction mixture with an acid like hydrochloric acid or acetic acid. This will generate isocyanic acid (HNCO) in situ, which then reacts with the 4-fluoroaniline.
- Stir the reaction mixture at room temperature for several hours or heat gently to drive the reaction to completion.
- The product, 1-(4-fluorophenyl)urea, will precipitate out of the solution.
- Collect the solid product by filtration.
- Wash the product with cold water to remove any unreacted starting materials and salts.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(4-fluorophenyl)urea.
- Dry the purified product under vacuum.

Characterization: The final product can be characterized using standard analytical techniques such as:

- ^1H NMR Spectroscopy: To confirm the presence and arrangement of protons in the molecule.
- ^{13}C NMR Spectroscopy: To identify the carbon skeleton.
- Mass Spectrometry: To determine the molecular weight.

- Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Applications

1-(4-fluorophenyl)urea serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities.[\[1\]](#)

3.1. Anticancer Activity

Derivatives of 1-(4-fluorophenyl)urea have shown significant potential as anticancer agents, particularly in the context of breast cancer.[\[2\]](#) These compounds have been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[\[2\]](#)

Quantitative Data on Anticancer Activity of a 1-(4-fluorophenyl)urea Derivative

The following data is for a derivative of 1-(4-fluorophenyl)urea and is presented as an example of the potential of this chemical class.

Cell Line	Compound	IC ₅₀ (μM)	Reference
MCF-7	1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative	7.61 ± 0.99	[2]
MDA-MB-231	1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative	3.61 ± 0.97	[2]
PC-3	1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative	10.99 ± 0.98	[2]

3.2. Anti-inflammatory Activity

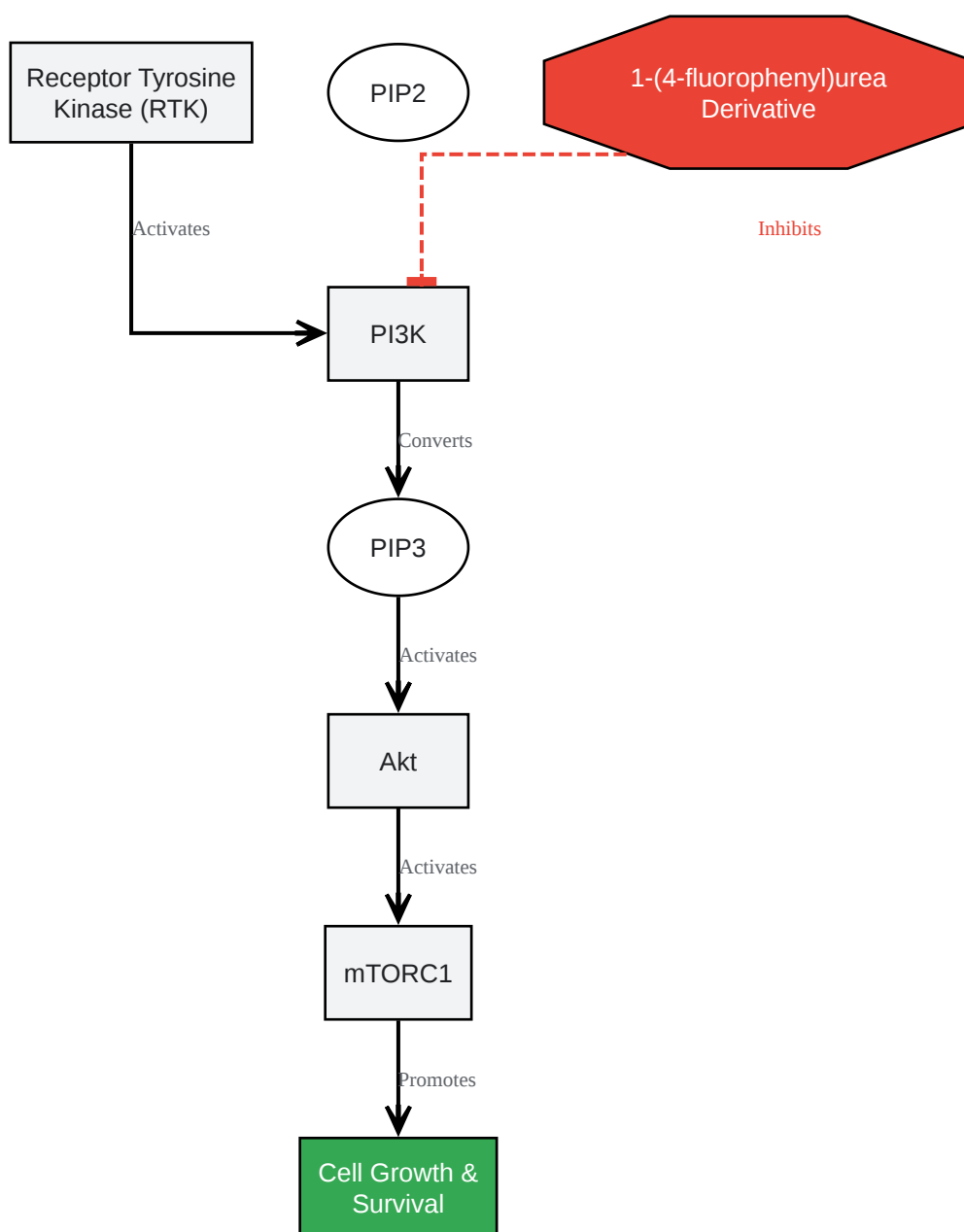
The urea scaffold is also explored for its anti-inflammatory properties. While specific data for 1-(4-fluorophenyl)urea is limited, related urea compounds have been investigated for their ability

to modulate inflammatory pathways. For instance, 1,3-bis(p-hydroxyphenyl)urea has been shown to suppress inflammation in animal models.[3]

Signaling Pathways and Mechanisms of Action

4.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Its aberrant activation is a hallmark of many cancers.[4] Derivatives of 1-(4-fluorophenyl)urea have been identified as inhibitors of this pathway.[2]

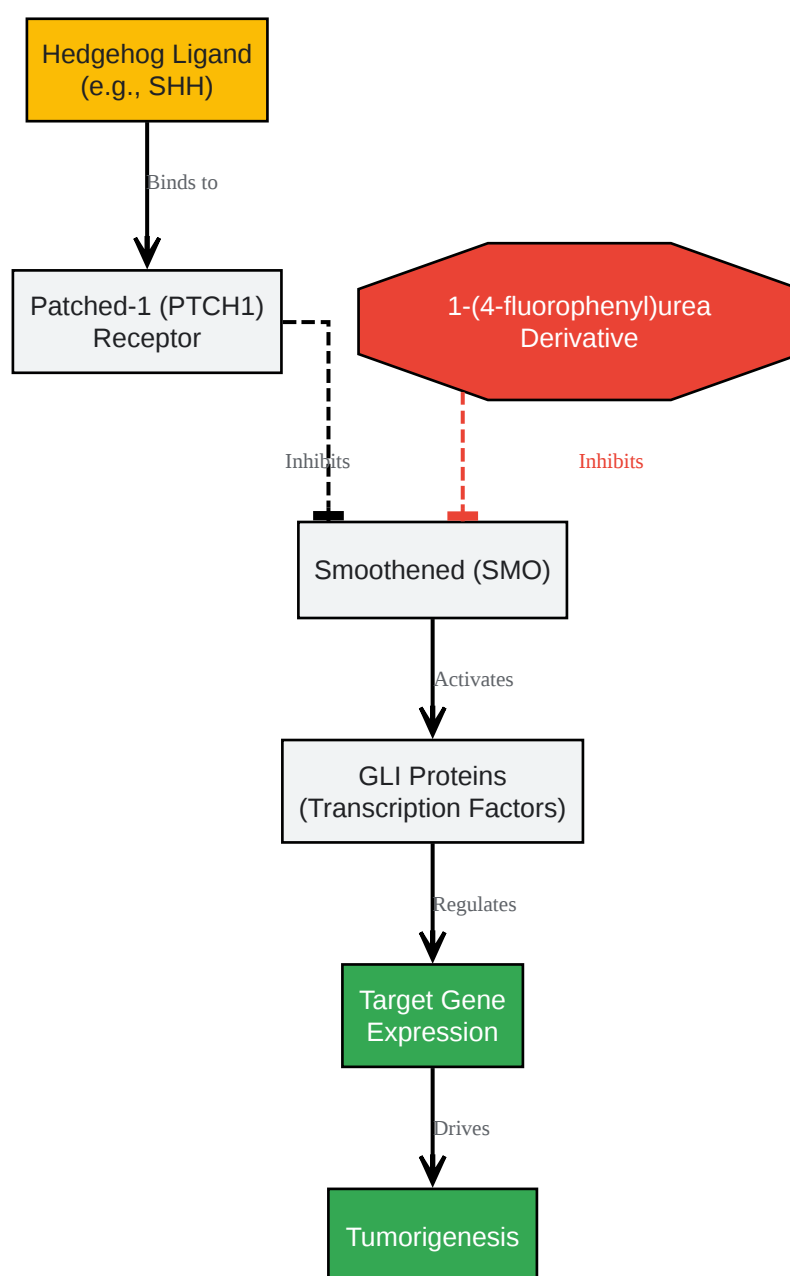


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Caption: PI3K/Akt/mTOR pathway and inhibition by urea derivatives.

4.2. Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[6][7] Its inappropriate activation in adults is linked to the development and progression of several cancers.[7] Urea-based compounds have been designed to inhibit this pathway.[2]

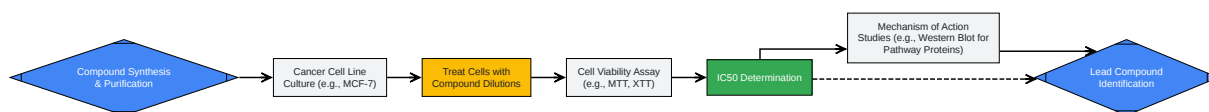


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Caption: Hedgehog signaling pathway and its inhibition.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening compounds like 1-(4-fluorophenyl)urea derivatives for their anticancer activity.



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Caption: Workflow for in vitro anticancer drug screening.

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